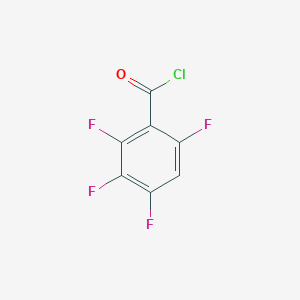

2,3,4,6-Tetrafluorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382553 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123016-51-3 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetrafluorobenzoyl chloride is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its highly fluorinated benzene ring imparts unique properties to target molecules, often enhancing their metabolic stability, binding affinity, and overall efficacy. This guide provides a detailed exploration of the primary synthetic pathways to this valuable reagent, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Core Synthesis Pathway: Chlorination of 2,3,4,6-Tetrafluorobenzoic Acid

The most direct and widely employed method for the synthesis of 2,3,4,6-tetrafluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 2,3,4,6-tetrafluorobenzoic acid. This transformation can be achieved using several common chlorinating agents, with the choice often depending on the desired scale, purity requirements, and available laboratory infrastructure.

Mechanism of Action: The Role of Chlorinating Agents

The fundamental reaction involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion. Common chlorinating agents include:

-

Thionyl Chloride (SOCl₂): A widely used and effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

-

Oxalyl Chloride ((COCl)₂): Another highly effective reagent that also generates gaseous byproducts (CO, CO₂, and HCl). It is often used for smaller-scale reactions where high purity is paramount.

-

Triphosgene (bis(trichloromethyl)carbonate): A solid, safer alternative to the highly toxic phosgene gas.[1] It is particularly advantageous for its ease of handling and high yields under mild conditions.[1]

The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent and accelerates the reaction.[2]

Diagram of the General Synthesis Pathway:

Caption: General reaction for the synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a standard and robust method suitable for various scales.

Materials:

-

2,3,4,6-Tetrafluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

To a stirred solution of 2,3,4,6-tetrafluorobenzoic acid in anhydrous toluene, add a catalytic amount of DMF (typically 1-2 drops per 10g of acid).

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the reaction mixture at room temperature. The addition should be done in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the gas evolution ceases.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude 2,3,4,6-tetrafluorobenzoyl chloride can be purified by fractional distillation under vacuum to yield a colorless liquid.

Protocol 2: Synthesis using Triphosgene

This method offers a safer alternative to thionyl chloride and phosgene.[1]

Materials:

-

2,3,4,6-Tetrafluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-dimethylformamide (DMF)

-

Anhydrous 1,2-dichloroethane

Procedure:

-

In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve triphosgene (0.37 equivalents) in anhydrous 1,2-dichloroethane.[1]

-

In a separate flask, prepare a solution of 2,3,4,6-tetrafluorobenzoic acid (1.0 equivalent) and DMF (5 mol% of the acid) in anhydrous 1,2-dichloroethane.[1]

-

Slowly add the solution of the acid and DMF to the triphosgene solution at a controlled temperature, typically around 80 °C (353 K).[1]

-

Stir the reaction mixture at this temperature for approximately 4 hours.[1]

-

After the reaction is complete, cool the mixture and filter to remove any unreacted triphosgene.[2]

-

The filtrate containing the product can be purified by distillation under reduced pressure.[2]

Data Summary

| Parameter | Thionyl Chloride Method | Triphosgene Method |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Triphosgene (BTC) |

| Catalyst | DMF | DMF |

| Typical Solvent | Toluene | 1,2-dichloroethane |

| Reaction Temperature | 80-90 °C (Reflux) | ~80 °C (353 K)[1] |

| Typical Yield | >90% | Up to 95%[1] |

| Key Advantages | Cost-effective, common reagent | Safer handling (solid reagent)[1] |

| Key Disadvantages | Corrosive and toxic reagent | Higher cost of reagent |

Safety and Handling

2,3,4,6-Tetrafluorobenzoyl chloride is a corrosive and moisture-sensitive liquid.[3] It causes severe skin burns and eye damage.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3]

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases.[3]

Alternative Synthesis Routes

While the chlorination of the corresponding carboxylic acid is the most common method, other industrial routes exist. These often involve multiple steps starting from more readily available precursors like phthalic anhydride.[4][5] These multi-step syntheses typically include chlorination, fluorination, hydrolysis, and decarboxylation reactions to arrive at the tetrafluorobenzoic acid intermediate, which is then chlorinated.[4][5]

Conclusion

The synthesis of 2,3,4,6-tetrafluorobenzoyl chloride is a well-established process, with the chlorination of 2,3,4,6-tetrafluorobenzoic acid being the most practical and efficient laboratory-scale method. The choice between chlorinating agents like thionyl chloride and triphosgene will depend on the specific requirements of the synthesis, including scale, safety considerations, and cost. Adherence to strict safety protocols is paramount when working with this corrosive and reactive compound. This guide provides a solid foundation for researchers and professionals to confidently and safely synthesize this important chemical intermediate.

References

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 25(1), 55-58.

-

PubChem. (n.d.). 2,3,4,6-Tetrafluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Eureka. (2022, April 12). Efficient and green synthesis method of 2, 3, 4, 5-tetrafluorobenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Organic Syntheses. (n.d.). benzoyl fluoride. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Efficient and green synthesis method of 2, 3, 4, 5-tetrafluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

Technical Whitepaper: Operational Safety and Synthetic Utility of 2,3,4,6-Tetrafluorobenzoyl Chloride

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, safety, and synthetic application of 2,3,4,6-Tetrafluorobenzoyl chloride . Distinct from its widely used isomer (2,3,4,5-tetrafluorobenzoyl chloride, a key intermediate for Levofloxacin), the 2,3,4,6-isomer presents unique substitution patterns that alter its electronic profile and reactivity. This document is designed for medicinal chemists and process engineers requiring high-fidelity safety protocols and mechanistic insights into polyfluorinated acylating agents.

Critical Isomer Distinction

| Feature | 2,3,4,6-Tetrafluorobenzoyl Chloride | 2,3,4,5-Tetrafluorobenzoyl Chloride |

| CAS Number | 123016-51-3 | 94695-48-4 |

| Substitution | H at C5 position | H at C6 position |

| Primary Use | Specialized Research Reagent | Fluoroquinolone Antibiotic Synthesis |

Chemical Identity & Physical Properties

2,3,4,6-Tetrafluorobenzoyl chloride is a highly electrophilic acyl halide. The presence of four fluorine atoms on the benzene ring creates a strong electron-withdrawing effect, significantly increasing the reactivity of the carbonyl carbon toward nucleophiles compared to non-fluorinated benzoyl chloride.

Table 1: Physicochemical Profile

| Property | Data | Note |

| Molecular Formula | C₇HClF₄O | |

| Molecular Weight | 212.53 g/mol | |

| Physical State | Liquid | Colorless to light yellow |

| Boiling Point | Not widely characterized | Est. 180–190°C (atmospheric) |

| Solubility | Reacts violently with water | Soluble in CH₂Cl₂, THF, Toluene |

| Stability | Moisture Sensitive | Hydrolyzes to HCl and 2,3,4,6-Tetrafluorobenzoic acid |

Technical Insight: The lack of extensive physical data (e.g., precise boiling point) for this specific isomer necessitates the use of "worst-case" assumptions derived from the 2,3,4,5-isomer (Flash point ~89°C). Treat as a combustible, corrosive liquid.

Hazards Analysis & Toxicology (SDS Synthesis)

This section synthesizes data from multiple safety data sheets (SDS) to establish a rigorous safety baseline.

Core Hazards (GHS Classification)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1][2][3]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[4][5]

-

Corrosive to Metals (Category 1): H290 - May be corrosive to metals.[2][3]

Mechanism of Injury

Unlike simple mineral acids, 2,3,4,6-tetrafluorobenzoyl chloride poses a dual threat:

-

Immediate Hydrolysis: Upon contact with moisture in skin or mucous membranes, it rapidly hydrolyzes to release Hydrochloric Acid (HCl) (thermal and chemical burn) and 2,3,4,6-Tetrafluorobenzoic acid .

-

Lipophilicity: The polyfluorinated ring enhances lipophilicity, potentially allowing the compound to penetrate the stratum corneum faster than non-fluorinated analogues, delivering acid payload to deeper tissue layers.

Emergency Response Protocol

-

Inhalation: Move to fresh air immediately. If pulmonary edema is suspected (delayed onset), administer oxygen.

-

Skin Contact: Immediate drenching with water for >15 minutes.[1][6] Do not use neutralization creams initially; mechanical removal of the chemical via water volume is priority.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][6] Consult an ophthalmologist immediately.

-

Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Rinse mouth if conscious.[1][2][3][4][6]

Safe Handling & Storage Workflow

The following workflow utilizes a Self-Validating Protocol : every step includes a check to ensure the previous step was successful before proceeding.

Diagram 1: Safe Handling & Quenching Workflow

Figure 1: Operational workflow for handling moisture-sensitive acyl chlorides. Note the critical control points at atmosphere setup and quenching.

Storage Requirements[2][4][5][6][8][9][10]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass with Teflon-lined cap. Secondary containment is mandatory to trap acidic fumes if leakage occurs.

Synthetic Applications & Reactivity

The 2,3,4,6-tetrafluoro substitution pattern makes this compound a versatile building block. The fluorine atoms exert a strong inductive effect (-I), making the carbonyl carbon highly susceptible to nucleophilic attack.

Primary Reaction: Nucleophilic Acyl Substitution

This is the standard mode of reactivity for amide or ester formation.

-

Bases: Non-nucleophilic bases (e.g., DIPEA, Pyridine) are preferred to scavenge HCl.

-

Solvents: DCM, THF, or Toluene (Anhydrous).

Secondary Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

Unlike standard benzoyl chlorides, the highly fluorinated ring is susceptible to SₙAr.

-

Regioselectivity: Nucleophiles may attack the ring positions ortho or para to the electron-withdrawing carbonyl group.

-

Risk: If using a strong nucleophile (e.g., amines) to form an amide, competitive attack on the ring fluorines (displacing F⁻) may occur, leading to impurities.

-

Control: Conduct acylation at low temperatures (-78°C to 0°C) to favor acyl substitution over ring substitution.

Diagram 2: Competitive Reactivity Pathways

Figure 2: Divergent reaction pathways. Path A is desired; Path B is a side reaction driven by the highly electron-deficient ring.

Experimental Protocol: Amide Coupling

Objective: Synthesis of a 2,3,4,6-tetrafluorobenzamide derivative.

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under N₂ flow.

-

Reagent Loading: Add Amine (1.0 equiv) and Triethylamine (1.2 equiv) to the RBF. Dissolve in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve 2,3,4,6-Tetrafluorobenzoyl chloride (1.05 equiv) in a separate minimal volume of dry DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why? Dropwise addition prevents localized heating and suppresses SₙAr side reactions.

-

-

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC or LC-MS.

-

Note: Do not use methanol in LC-MS samples without quenching, as it will form the methyl ester artifact.

-

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (if product is not basic) and Brine. Dry over Na₂SO₄.

References

-

PubChem. 2,3,4,6-Tetrafluorobenzoyl chloride (Compound).[7][8] National Library of Medicine. Accessed February 20, 2026. [Link]

-

GHS (Globally Harmonized System). Hazard Communication Standard: Safety Data Sheets. OSHA. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2,3,4,5-Tetrafluorobenzoyl Chloride | 94695-48-4 | TCI AMERICA [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. carlroth.com [carlroth.com]

- 7. 2,3,4,6-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2783276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,4,5-Tetrafluorobenzoyl chloride 98 94695-48-4 [sigmaaldrich.com]

Technical Guide: Reactivity & Applications of 2,3,4,6-Tetrafluorobenzoyl Chloride

Executive Summary

2,3,4,6-Tetrafluorobenzoyl chloride (CAS 123016-51-3) is a specialized fluorinated building block critical to the synthesis of polyfluorinated heterocycles, particularly 5,6,7-trifluoroquinolone antibiotics. Unlike its isomer (2,3,4,5-tetrafluorobenzoyl chloride), which leads to the 6,7,8-trifluoroquinolone core (e.g., Sparfloxacin precursors), the 2,3,4,6-isomer offers a unique substitution pattern that places a hydrogen atom at the meta position (C-5) relative to the carbonyl group.

This guide details the compound’s reactivity profile, focusing on the regioselectivity of nucleophilic aromatic substitution (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 2,3,4,6-Tetrafluorobenzoyl chloride |

| CAS Number | 123016-51-3 |

| Molecular Formula | C |

| Molecular Weight | 212.53 g/mol |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | 87–89 °C (at 36 mmHg) |

| Density | ~1.6 g/mL |

| Structural Feature | Hydrogen at C-5; Fluorines at C-2, C-3, C-4, C-6 |

Mechanistic Reactivity Analysis

The reactivity of 2,3,4,6-tetrafluorobenzoyl chloride is defined by two electrophilic centers: the acyl chloride carbonyl (hard electrophile) and the fluorinated aromatic ring (soft electrophile).

Acyl Chloride Functionality (Primary Reactivity)

The acyl chloride group (-COCl) is the most reactive site, undergoing rapid Nucleophilic Acyl Substitution .

-

Mechanism: Addition-elimination.

-

Substrates: Alcohols (esters), amines (amides), and carbon nucleophiles (enolates).

-

Key Application: Reaction with diethyl malonate magnesium enolate is the standard first step in quinolone synthesis, forming the

-keto ester.

Polyfluorinated Ring (Secondary Reactivity - )

The aromatic ring is highly activated towards Nucleophilic Aromatic Substitution (

-

Regioselectivity Rules:

-

Ortho (C-2/C-6): These positions are highly activated by the inductive effect of the adjacent carbonyl. In the 2,3,4,6-isomer, C-2 and C-6 are chemically equivalent until the symmetry is broken.

-

Para (C-4): Also activated by resonance with the carbonyl.

-

Meta (C-3): Less activated.

-

C-5: Occupied by Hydrogen (non-leaving group).

-

-

Dominant Pathway:

-

Small Nucleophiles: May attack C-4 (para).

-

Intramolecular Cyclization (Gould-Jacobs): In quinolone synthesis, the nitrogen nucleophile (attached via the acyl group) specifically attacks the ortho (C-2 or C-6) position to close the ring. This regioselectivity is driven by proximity (entropy) rather than pure electronics.

-

Critical Distinction:

-

2,3,4,6-Isomer Cyclization: Attacks C-6 (F)

Yields 5,6,7-trifluoro-8-H quinolone core. -

2,3,4,5-Isomer Cyclization: Attacks C-2 (F)

Yields 6,7,8-trifluoro-5-H quinolone core.

Visualization: Reactivity Map

Experimental Protocols

Protocol A: Synthesis of Diethyl (2,3,4,6-Tetrafluorobenzoyl)malonate

This workflow creates the key intermediate for quinolone antibiotics.

Reagents:

-

2,3,4,6-Tetrafluorobenzoyl chloride (1.0 eq)

-

Diethyl malonate (1.0 eq)

-

Magnesium ethoxide (Mg(OEt)

) (1.1 eq) -

Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

-

Enolate Formation: In a dry reactor under N

, dissolve diethyl malonate in anhydrous toluene. Add Mg(OEt) -

Acylation: Cool the mixture to -10 °C. Add 2,3,4,6-tetrafluorobenzoyl chloride dropwise over 30 minutes. Note: Exothermic reaction. Control temperature to prevent polymerization.

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with cold 10% H

SO -

Purification: Wash with brine, dry over Na

SO

Protocol B: Regioselective with Amines (Ortho-Displacement)

Demonstrates the displacement of the ortho-fluorine.

-

Setup: Dissolve 2,3,4,6-tetrafluorobenzoyl chloride (or its ester derivative) in Aprotic Polar Solvent (DMF or DMSO).

-

Nucleophile: Add Benzylamine (1.1 eq) and K

CO -

Conditions: Heat to 80–100 °C for 2–4 hours.

-

Outcome: The amine preferentially displaces the fluorine at C-2 (or C-6) due to the directing effect of the carbonyl (if ester/amide) and high activation.

-

Validation:

F NMR will show loss of one ortho-fluorine signal and a shift in the remaining signals.

Applications in Drug Discovery: The Quinolone Scaffold

The primary industrial application of this core is the synthesis of 5,6,7-trifluoro-4-oxoquinoline-3-carboxylic acid derivatives.

Synthetic Pathway Logic[6]

-

Acylation: Attachment of the benzoyl group to a malonate.

-

Enamine Formation: Reaction with triethyl orthoformate and an amine (e.g., cyclopropylamine).

-

Gould-Jacobs Cyclization: Base-promoted intramolecular

.-

The nitrogen attacks the C-6 fluorine of the benzene ring.

-

Result: The benzene C-5 (Hydrogen) becomes C-8 of the quinolone. The benzene C-4 (Fluorine) becomes C-7 of the quinolone.

-

Final Core: 1-Cyclopropyl-5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2]

-

Safety & Stability Guidelines

-

Corrosivity: 2,3,4,6-Tetrafluorobenzoyl chloride hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) traces (if decomposition is advanced).

-

Handling: Must be handled in a fume hood with acid-resistant gloves (Nitrile/Neoprene). Glassware should be dry.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

-

Quenching: Quench excess acid chloride with methanol (forms methyl ester) or saturated sodium bicarbonate solution (careful: CO

evolution).

References

-

Synthesis of Quinolone Antibacterials. U.S. Patent 5,164,392. Describes the use of 2,3,4,6-tetrafluorobenzoyl chloride in the preparation of 1-cyclopropyl-5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

- Nucleophilic Aromatic Substitution in Polyfluorobenzenes.Journal of Fluorine Chemistry.

-

PubChem Compound Summary: 2,3,4,6-Tetrafluorobenzoyl chloride. National Center for Biotechnology Information.

- Gould-Jacobs Reaction Review.Organic Reactions.

Sources

A Comprehensive Technical Guide to 2,3,4,6-Tetrafluorobenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast arsenal of fluorinated building blocks, 2,3,4,6-Tetrafluorobenzoyl chloride (CAS No. 123016-51-3) has emerged as a valuable reagent for the synthesis of complex pharmaceutical intermediates.[1] This technical guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of 2,3,4,6-Tetrafluorobenzoyl chloride, with a particular focus on its role in drug development.

Physicochemical Properties and Structural Attributes

2,3,4,6-Tetrafluorobenzoyl chloride is a tetra-substituted benzoyl chloride, with four fluorine atoms adorning the aromatic ring. This high degree of fluorination significantly impacts its chemical reactivity and physical properties. The electron-withdrawing nature of the fluorine atoms renders the carbonyl carbon highly electrophilic, making it an excellent acylating agent.

| Property | Value | Source |

| CAS Number | 123016-51-3 | [1] |

| Molecular Formula | C₇HClF₄O | [1] |

| Molecular Weight | 212.53 g/mol | [1] |

| Boiling Point | 87-89 °C at 36 mmHg | [2] |

| Appearance | Oily liquid | [2] |

Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride: A Standardized Protocol

The most direct and common method for the preparation of 2,3,4,6-Tetrafluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 2,3,4,6-tetrafluorobenzoic acid. This transformation can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a widely used and effective reagent.

Experimental Protocol: Synthesis from 2,3,4,6-Tetrafluorobenzoic Acid

The following protocol is based on established and reliable methods for the synthesis of acyl chlorides from carboxylic acids.[2]

Materials:

-

2,3,4,6-Tetrafluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other suitable inert solvent)

Procedure:

-

To a solution of 2,3,4,6-tetrafluorobenzoic acid in an anhydrous inert solvent such as toluene, add a catalytic amount of anhydrous DMF.

-

Slowly add an excess of thionyl chloride to the mixture at room temperature with stirring.

-

After the initial gas evolution subsides, gently heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion.

-

Monitor the reaction progress by a suitable method (e.g., IR spectroscopy, by observing the disappearance of the carboxylic acid O-H stretch).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 2,3,4,6-tetrafluorobenzoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product as an oil.[2]

Figure 2: General Reactivity with Nucleophiles.

Friedel-Crafts Acylation

While the highly deactivated nature of the fluorinated ring makes it a poor substrate for electrophilic aromatic substitution, 2,3,4,6-Tetrafluorobenzoyl chloride can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds.

Application in Drug Development: Synthesis of Quinolone Antibacterials

A significant application of 2,3,4,6-Tetrafluorobenzoyl chloride is in the synthesis of quinolone and fluoroquinolone antibiotics. These compounds are a critical class of broad-spectrum antibacterial agents. A key synthetic step involves the reaction of a substituted benzoyl chloride with a malonic ester derivative, followed by a series of cyclization and substitution reactions.

A notable example is the synthesis of 1-Cyclopropyl-5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, where 2,3,4,6-Tetrafluorobenzoyl chloride serves as a crucial starting material. [2]

Synthetic Workflow: Quinolone Synthesis

The initial step in this synthesis involves the reaction of 2,3,4,6-Tetrafluorobenzoyl chloride with sodium diethyl malonate to form diethyl 2,3,4,6-tetrafluorobenzoylmalonate. [2]This intermediate is then further elaborated to construct the quinolone core.

Sources

Methodological & Application

Application Note: High-Sensitivity Derivatization of Alcohols using 2,3,4,6-Tetrafluorobenzoyl Chloride for GC-MS

This Application Note and Protocol guide is designed for analytical chemists and researchers requiring high-sensitivity quantification of alcohols. It focuses on the specific use of 2,3,4,6-Tetrafluorobenzoyl chloride (TFBC) , a variant of the common pentafluorobenzoyl reagent, offering unique mass-spectral advantages for complex biological matrices.

Abstract & Core Principle

The analysis of trace-level alcohols (primary, secondary, and sterols) in complex matrices is often hindered by poor ionization efficiency and lack of volatility. While silylation (e.g., TMS) is common, it often lacks the selectivity required for ultra-trace analysis.

This protocol details the derivatization of alcohols using 2,3,4,6-Tetrafluorobenzoyl chloride (TFBC) . Unlike the ubiquitous pentafluorobenzoyl chloride (PFBCl), TFBC retains a single hydrogen atom on the aromatic ring. This imparts two critical advantages:

-

Mass Spectral Shift: It creates a mass shift of -18 Da relative to PFB derivatives, allowing for the separation of co-eluting interferences or the design of dual-derivatization experiments (e.g., labeling standards vs. samples).

-

Enhanced NCI Sensitivity: The high fluorine content (4 F atoms) acts as a potent electrophore, increasing electron capture cross-section by orders of magnitude compared to non-fluorinated esters, making it ideal for Negative Chemical Ionization (NCI) .

Chemical Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The alcohol hydroxyl group attacks the carbonyl carbon of the TFBC, facilitated by a base (pyridine) which acts as both a catalyst and an acid scavenger (neutralizing the HCl byproduct).

Reaction Scheme Visualization

Figure 1: Nucleophilic acyl substitution pathway. The pyridine base neutralizes the HCl, driving the equilibrium toward the ester product.

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| 2,3,4,6-Tetrafluorobenzoyl Chloride | >98% Purity (CAS: 123016-51-3) | Derivatizing Agent |

| Pyridine | Anhydrous, 99.8% | Catalyst & Acid Scavenger |

| Toluene | HPLC Grade, Dried | Reaction Solvent |

| Sodium Bicarbonate (NaHCO₃) | 5% Aqueous Solution | Quenching/Wash Buffer |

| Hexane | Pesticide Grade | Extraction Solvent |

| Internal Standard | Deuterated Alcohol or 1-Phenyldodecane | Quantitation Reference |

Safety Warning: TFBC is corrosive and a lachrymator. Pyridine is toxic and flammable. All steps must be performed in a fume hood.

Experimental Protocol

Phase 1: Sample Preparation

-

Dry the Sample: Alcohols must be free of water to prevent hydrolysis of the reagent. Evaporate the sample extract to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

-

Reconstitution: Redissolve the residue in 50 µL of Anhydrous Toluene .

Phase 2: Derivatization Reaction

-

Add Catalyst: Add 25 µL of Pyridine to the reaction vial.

-

Add Reagent: Add 25 µL of 2,3,4,6-Tetrafluorobenzoyl chloride .

-

Incubate: Cap the vial tightly (PTFE-lined cap) and vortex for 10 seconds. Heat at 60°C for 30 minutes .

-

Note: Sterically hindered alcohols (e.g., tertiary) may require 60 minutes or the addition of 4-DMAP (dimethylaminopyridine) as a stronger catalyst.

-

Phase 3: Cleanup & Extraction

-

Quench: Cool the vial to room temperature. Add 500 µL of 5% NaHCO₃ solution. This converts excess TFBC into the water-soluble tetrafluorobenzoic acid salt.

-

Extract: Add 500 µL of Hexane . Vortex vigorously for 30 seconds.

-

Phase Separation: Centrifuge at 2000 rpm for 2 minutes.

-

Transfer: Transfer the upper organic layer (Hexane/Toluene) to a GC vial containing a glass insert.

-

Dry (Optional): If the layer looks cloudy, pass through a small bed of anhydrous Na₂SO₄.

Workflow Diagram

Figure 2: Step-by-step derivatization workflow ensuring removal of acidic byproducts.

GC-MS Method Parameters

Chromatographic Conditions

-

Column: DB-5ms UI or equivalent (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 µL injection) @ 250°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C (hold 5 min)

-

Mass Spectrometry Settings

The choice of ionization mode depends on the required sensitivity.

| Parameter | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |

| Source Temp | 230°C | 150°C (Lower temp enhances NCI) |

| Reagent Gas | None | Methane (40%) or Ammonia |

| Primary Application | Structural ID, Library Matching | Ultra-trace Quantitation (fg levels) |

| Characteristic Ion | m/z 177 (Acylium Ion) | m/z 193 ([R-COO]⁻ Carboxylate) |

Results & Discussion: Interpreting the Spectra

Electron Ionization (EI) Pattern

In EI mode, TFBC derivatives typically undergo alpha-cleavage at the carbonyl.

-

Base Peak: The spectrum is dominated by the 2,3,4,6-tetrafluorobenzoyl cation (m/z 177) .

-

Molecular Ion: Usually weak or absent.

-

Utility: Good for confirming the presence of the derivatized moiety but less specific for the alcohol chain itself compared to TMS derivatives.

Negative Chemical Ionization (NCI) Pattern

This is the "power mode" for this reagent. The high electronegativity allows for resonance electron capture.

-

Mechanism: Dissociative Electron Capture.

-

R-O-CO-Ar + e⁻ → [R]• + [Ar-COO]⁻

-

-

Base Peak: The Carboxylate Anion (m/z 193) is often the base peak (100% abundance).

-

Calculation: C₆HF₄COO⁻ = (72 + 1 + 76 + 32) + 12 (C) = 193 Da .

-

Comparison: PFB derivatives yield m/z 211. The 18 Da shift confirms the specific use of the tetrafluoro reagent.

-

-

Sensitivity: Detection limits can reach the femtogram (fg) range, approximately 100-1000x more sensitive than EI.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Water in sample/solvent | Dry sample thoroughly; use fresh anhydrous pyridine/toluene. |

| Tailing Peaks | Acidic active sites in liner | Replace liner; ensure NaHCO₃ wash was sufficient to remove HCl. |

| Extra Peaks (Artifacts) | Reagent impurities | Run a reagent blank. Check for "Tetrafluorobenzoic acid" (hydrolysis product). |

| No NCI Signal | Source temperature too high | Lower NCI source temperature to 150°C to stabilize the molecular anion. |

References

-

Review of Fluorinated Derivatization: Citation: Segura, J., et al. "Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples." Journal of Chromatography B, 1998. Context: Establishes the baseline for halo-benzoyl derivatization efficiency in bioanalysis. Source:

-

NCI Mechanism of Polyfluorinated Benzoates: Citation: Trainor, T.M., et al. "Pentafluorobenzoylation for the determination of alcohols by GC-ECNI-MS." Analytical Chemistry, 1988. (Adapted for Tetrafluoro-analog).[1][2] Context: foundational text on the electron-capture mechanism of fluorinated benzoyl esters. Source:

-

General Acylation Protocols: Citation: Blau, K., & Halket, J. "Handbook of Derivatives for Chromatography." Wiley, 2nd Edition. Context: Standard operating procedures for acyl chloride reactions. Source:

Sources

Application Note: 2,3,4,6-Tetrafluorobenzoyl Chloride in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the utility, reactivity, and handling of 2,3,4,6-Tetrafluorobenzoyl chloride (TFBC) , a specialized fluorinated building block distinct from its more common 2,3,4,5-isomer.

CAS No: 123016-51-3 (Acid Chloride) | Precursor Acid CAS: 32890-92-9 Molecular Formula: C₇HClF₄O | Molecular Weight: 212.53 g/mol

Part 1: Strategic Significance & Chemical Logic

The "Meta-Hydrogen" Advantage

Unlike the ubiquitous 2,3,4,5-tetrafluoro isomer (used widely in floxacin antibiotics), the 2,3,4,6-tetrafluoro substitution pattern places the single hydrogen atom at the meta (C5) position relative to the carbonyl group. This structural nuance offers two critical advantages for agrochemical design:

-

Metabolic Stability: The C5 position is sterically shielded by the flanking C4 and C6 fluorine atoms, making it highly resistant to oxidative metabolism (e.g., P450 hydroxylation).

-

Regioselective Functionalization: The C4-fluorine (para to the carbonyl) is electronically activated for Nucleophilic Aromatic Substitution (SₙAr), while the C2 and C6 fluorines provide steric bulk (the "ortho effect") that stabilizes the amide bond in downstream benzoylureas against enzymatic hydrolysis.

Core Agrochemical Applications

This scaffold is primarily utilized in the synthesis of:

-

Benzoylurea Insecticides (IGRs): As a precursor to Chitin Synthesis Inhibitors (CSIs). The 2,6-difluoro motif is essential for biological activity, while the 3,4-difluoro pattern allows for lipophilic tuning.

-

Fluoroquinolone Scaffolds: While famous in pharma, the 2,3,4,6-tetrafluoro core is cyclized to form 5,6,7-trifluoro-4-oxoquinoline-3-carboxylic acid derivatives, which serve as scaffolds for quinolone herbicides and veterinary antibacterials.

-

Polyfluorinated Benzyl Esters: Used in the discovery of novel pyrethroid analogs where high vapor pressure and lipophilicity are required.

Part 2: Reaction Pathways & Mechanism

Regioselectivity Map

The reactivity of 2,3,4,6-TFBC is dominated by the electronic withdrawal of the carbonyl group.

-

C1 (Carbonyl): Highly electrophilic. Reacts rapidly with amines, alcohols, and hydrazines.

-

C4 (Para-Fluorine): The most labile fluorine. Susceptible to SₙAr displacement by nucleophiles (alkoxides, amines, thiols) after the benzoyl moiety is stabilized or before if the acid is protected.

-

C2/C6 (Ortho-Fluorines): Sterically hindered but essential for biological efficacy (locking conformation).

Visualization: Synthesis of Benzoylurea & Quinolone Scaffolds

Figure 1: Divergent synthesis pathways from 2,3,4,6-TFBC to key agrochemical classes.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride

Note: This compound is moisture-sensitive. All glassware must be oven-dried.

Reagents:

-

2,3,4,6-Tetrafluorobenzoic acid (10.0 g, 51.5 mmol)

-

Thionyl Chloride (SOCl₂) (30 mL, excess) or Oxalyl Chloride

-

N,N-Dimethylformamide (DMF) (3-5 drops, catalyst)

-

Solvent: Toluene (optional, can run neat in SOCl₂)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl and SO₂ gases.

-

Addition: Charge the flask with 2,3,4,6-tetrafluorobenzoic acid. Add Thionyl Chloride carefully. Add catalytic DMF.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. The suspension should become a clear yellow solution as the acid converts to the chloride.

-

Checkpoint: Monitor reaction progress by quenching a mini-aliquot in methanol and checking TLC/HPLC for the methyl ester.

-

-

Workup: Allow the mixture to cool. Remove excess SOCl₂ via rotary evaporation under reduced pressure (use a rigorous trap).

-

Purification: The residue is a mobile yellow oil. For high-purity applications, distill under vacuum (b.p. approx. 87–89°C at 36 mmHg).

-

Storage: Store under Argon/Nitrogen in a sealed container.

Protocol B: Synthesis of a Benzoylurea Analog (General Method)

Target: N-(2,6-difluorobenzoyl)-N'-[substituted-phenyl]urea

Reagents:

-

2,3,4,6-Tetrafluorobenzoyl chloride (freshly prepared)

-

4-Substituted aniline (e.g., 4-chlorophenyl urea precursor) or direct reaction with a phenyl urea.

-

Solvent: 1,2-Dichloroethane or Toluene.

Procedure (via Isocyanate Method):

-

Convert the 2,3,4,6-tetrafluorobenzamide (prepared by reacting TFBC with NH₃) into the 2,3,4,6-tetrafluorobenzoyl isocyanate using oxalyl chloride.

-

Coupling: Dissolve the substituted aniline (1.0 eq) in dry toluene.

-

Add the benzoyl isocyanate solution dropwise at 0°C.

-

Stir at room temperature for 12 hours. The benzoylurea often precipitates.

-

Isolation: Filter the solid, wash with cold toluene and hexane. Recrystallize from ethyl acetate.

Protocol C: Regioselective SₙAr at C4 Position

Objective: Replace the 4-Fluoro group with an alkoxy group to tune lipophilicity.

Reagents:

-

Ethyl 2,3,4,6-tetrafluorobenzoyl acetate (derived from TFBC)

-

Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide.

-

Solvent: THF or DMF.

Procedure:

-

Dissolve the substrate in dry THF at -78°C (Cryogenic conditions are essential to prevent over-substitution).

-

Add NaOMe (1.05 eq) slowly.

-

Allow to warm to 0°C. The 4-position is activated by the para-carbonyl electron withdrawal.

-

Quench with dilute HCl. Extract with Ethyl Acetate.

-

Result: The product will be the 4-methoxy-2,3,6-trifluoro derivative.

Part 4: Data & Specifications

| Property | Specification | Notes |

| Appearance | Clear to yellowish liquid | Hydrolyzes to white solid (acid) in air |

| Boiling Point | 87–89°C @ 36 mmHg | Vacuum distillation recommended |

| Density | ~1.6 g/mL | High density due to fluorine content |

| Purity Marker | GC-MS or ¹⁹F-NMR | Check for absence of -OH peak (Acid) |

| Storage | < 25°C, Inert Atmosphere | Reacts violently with water/moisture |

Safety & Handling (Critical)

-

Corrosivity: TFBC releases HCl upon contact with moisture (skin, lungs, eyes). Causes severe burns.[1]

-

HF Generation: Thermal decomposition or reaction with strong nucleophiles can liberate Fluoride ions; however, the C-F bond is generally stable. Standard HF precautions (Calcium Gluconate gel availability) are recommended when working with polyfluorinated aromatics under forcing conditions.

-

PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and fume hood are mandatory.

References

- Fluoroquinolone Synthesis Precursors: Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines: Synthesis of 4-oxoquinoline-3-carboxylic acids. Liebigs Annalen der Chemie.

- Agrochemical Scaffold Utility: U.S. Patent No. 5,164,392. (1992). Quinoline derivatives and antibacterial agent containing them. (Describes the use of 2,3,4,6-tetrafluorobenzoyl chloride as a key intermediate).

-

Benzoylurea Synthesis Methodology: Sun, R., et al. (2013). Design, synthesis, and insecticidal evaluation of new benzoylureas. Journal of Agricultural and Food Chemistry. (Provides general protocols applicable to tetrafluorobenzoyl derivatives). Retrieved from [Link]

Sources

The 2,3,4,6-Tetrafluorobenzoyl Group: A Robust Protecting Strategy for Amines and Alcohols in Complex Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular complexity. The 2,3,4,6-Tetrafluorobenzoyl (TFBz) group emerges as a highly valuable tool for the temporary protection of amine and alcohol functionalities. The electron-withdrawing nature of the four fluorine atoms on the phenyl ring significantly modulates the reactivity of the corresponding amides and esters, offering a unique profile of stability and cleavage conditions. This technical guide provides an in-depth exploration of the TFBz protecting group, detailing its application, stability, and deprotection protocols, underpinned by mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction to the 2,3,4,6-Tetrafluorobenzoyl Protecting Group

The 2,3,4,6-Tetrafluorobenzoyl chloride is a versatile reagent for introducing the TFBz protecting group.[1] The presence of four fluorine atoms imparts distinct chemical properties to the benzoyl moiety, including enhanced stability and altered lipophilicity, which can be advantageous in drug design and development.[2] As a protecting group, the TFBz moiety offers robustness under a range of reaction conditions where other protecting groups might fail, while still being removable under specific, controlled conditions.

Key Attributes of the TFBz Protecting Group:

-

Enhanced Stability: The electron-withdrawing fluorine atoms decrease the electron density of the carbonyl group, making the resulting amides and esters less susceptible to nucleophilic attack and hydrolysis under neutral or mildly acidic and basic conditions.

-

Modified Lipophilicity: The incorporation of fluorine atoms can increase the lipophilicity of the protected molecule, which may improve its solubility in organic solvents and facilitate chromatographic purification.[2]

-

Potential for Orthogonality: The unique cleavage conditions of the TFBz group may allow for its selective removal in the presence of other protecting groups, enabling orthogonal synthetic strategies.[3][4]

Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride

The starting point for any protecting group strategy is the reliable synthesis of the corresponding activating agent. 2,3,4,6-Tetrafluorobenzoyl chloride can be efficiently prepared from 2,3,4,6-tetrafluorobenzoic acid using standard chlorinating agents. A common and effective method involves the use of triphosgene with a catalytic amount of N,N-dimethylformamide (DMF).[5]

Protocol 1: Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride

Materials:

-

2,3,4,6-Tetrafluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge triphosgene (0.37 equivalents relative to the carboxylic acid) and anhydrous 1,2-dichloroethane.

-

Slowly heat the mixture to 80 °C (353 K) under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of 2,3,4,6-tetrafluorobenzoic acid (1.0 equivalent) and catalytic DMF (5 mol %) in anhydrous 1,2-dichloroethane.

-

Add the solution of the carboxylic acid and DMF dropwise to the heated triphosgene solution over 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and then to 0 °C (273 K).

-

Filter the mixture to remove any unreacted triphosgene.

-

The resulting filtrate containing 2,3,4,6-tetrafluorobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Table 1: Optimized Reaction Conditions for the Synthesis of Tetrafluorobenzoyl Chloride [5]

| Parameter | Optimal Condition |

| Chlorinating Agent | Triphosgene (BTC) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Catalyst Loading | 5 mol % |

| Solvent | 1,2-Dichloroethane or Chlorobenzene |

| Temperature | 80-100 °C (353-373 K) |

| Stoichiometry (BTC:Acid) | 0.37:1.00 |

Protection of Amines and Alcohols

The protection of primary and secondary amines and alcohols with 2,3,4,6-tetrafluorobenzoyl chloride proceeds via a standard nucleophilic acyl substitution mechanism. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Protocol 2: General Procedure for the N-Protection of Amines

Materials:

-

Amine substrate

-

2,3,4,6-Tetrafluorobenzoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine substrate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of 2,3,4,6-tetrafluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the N-protection of amines.

Protocol 3: General Procedure for the O-Protection of Alcohols

Materials:

-

Alcohol substrate

-

2,3,4,6-Tetrafluorobenzoyl chloride

-

Pyridine or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Acetonitrile, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the alcohol substrate (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM at 0 °C. For less reactive alcohols, a catalytic amount of DMAP can be added.

-

Add 2,3,4,6-tetrafluorobenzoyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight, or until completion as indicated by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with DCM, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting ester by column chromatography.

Caption: General workflow for the O-protection of alcohols.

Stability Profile of the TFBz Group

The electron-withdrawing nature of the tetrafluorinated phenyl ring renders the TFBz-protected amides and esters remarkably stable across a range of chemical conditions. This stability is a key advantage in multi-step syntheses.

Table 2: General Stability of TFBz-Protected Amines and Alcohols

| Reagent/Condition | Stability of TFBz-Amide | Stability of TFBz-Ester | Comments |

| Acidic Conditions | |||

| Mildly Acidic (e.g., AcOH) | Stable | Stable | Generally stable to conditions used for silyl ether deprotection. |

| Strongly Acidic (e.g., TFA, HCl) | Stable | Potentially Labile | Amides are generally more stable than esters. Cleavage may occur with prolonged heating. |

| Basic Conditions | |||

| Mildly Basic (e.g., K₂CO₃/MeOH) | Stable | Potentially Labile | Esters may undergo slow hydrolysis. |

| Strongly Basic (e.g., LiOH, NaOH) | Labile | Labile | Saponification conditions will cleave the protecting group. |

| Nucleophiles | |||

| Amines (e.g., piperidine) | Stable | Stable | Stable to conditions used for Fmoc deprotection. |

| Hydrazine | Labile | Labile | Can be used for deprotection. |

| Reductive Conditions | |||

| Catalytic Hydrogenation (H₂/Pd-C) | Stable | Stable | Orthogonal to the deprotection of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.[6][7] |

| Dissolving Metal Reduction (Na/NH₃) | Labile | Labile | Conditions are generally too harsh for most complex molecules. |

| Oxidative Conditions | |||

| Common Oxidants (e.g., PCC, Swern) | Stable | Stable | The aromatic ring is deactivated towards oxidation. |

Deprotection Strategies

The removal of the 2,3,4,6-tetrafluorobenzoyl group can be achieved under conditions that cleave the amide or ester bond. The choice of deprotection method will depend on the nature of the substrate and the presence of other functional groups.

Protocol 4: Deprotection of TFBz-Amides

Method A: Basic Hydrolysis

-

Dissolve the TFBz-protected amine in a mixture of THF or MeOH and water.

-

Add an excess of a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Heat the reaction mixture to reflux and monitor the deprotection by TLC.

-

Upon completion, cool the reaction mixture and neutralize with an aqueous acid solution (e.g., 1M HCl).

-

Extract the free amine with an appropriate organic solvent.

Method B: Reductive Cleavage

While less common for benzamides, strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the amide bond. However, this method is not selective and will reduce other carbonyl functionalities.

Protocol 5: Deprotection of TFBz-Esters

Method A: Saponification

-

Dissolve the TFBz-protected alcohol in a mixture of an alcohol solvent (e.g., methanol, ethanol) and water.

-

Add a stoichiometric amount of a base like sodium hydroxide or potassium carbonate.

-

Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed.

-

Acidify the reaction mixture to protonate the resulting carboxylate and alcohol.

-

Extract the deprotected alcohol with an organic solvent.

Method B: Transesterification

In the presence of a catalytic amount of a strong base (e.g., sodium methoxide in methanol), the TFBz ester can be converted to a methyl ester, liberating the free alcohol. This can be advantageous if the tetrafluorobenzoic acid by-product is difficult to remove.

Caption: Orthogonal deprotection strategy involving the TFBz group.

Conclusion

The 2,3,4,6-tetrafluorobenzoyl group represents a valuable addition to the synthetic chemist's toolbox of protecting groups. Its enhanced stability under a variety of conditions provides a significant advantage in the synthesis of complex molecules. The protocols outlined in this guide offer a starting point for the application of the TFBz group for the protection of amines and alcohols. Further investigation into the orthogonality of this protecting group with other commonly used protecting groups will undoubtedly expand its utility in the fields of medicinal chemistry and drug development.

References

- Dalian Qikai Pharmaceutical Technology Co., Ltd.; Yuan Feng; Jiang Dianping; Zhang Hongxue; Sun Liqin. Method for preparing tetrafluorobenzyl alcohol. CN109293478B, 2019.

- Google Patents. (n.d.). Method for preparing tetrafluorobenzyl alcohol.

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

- BenchChem. (2025).

-

PMC. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]

- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.).

- Google Patents. (n.d.). Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols.

- Protecting groups. (n.d.).

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

- Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. (n.d.).

-

PubChem. (n.d.). 2,3,4,6-Tetrafluorobenzoyl chloride. Retrieved from [Link]

-

University of Bath's research portal. (n.d.). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Retrieved from [Link]

- NO C02Bn. (n.d.).

-

PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]

- VI Protecting Groups and Orthogonal Protection Str

- efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013, July 4).

-

Glen Research. (n.d.). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]

- 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.).

- Protecting Groups. (n.d.).

- 2 Protection of Functional Groups. (n.d.).

-

PMC - NIH. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

- 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.).

- Product Class 8: Ethers as Protecting Groups. (n.d.).

-

ResearchGate. (n.d.). Stability study in different solvents a, The stability of compound 96... Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

- 1. 2,3,4,6-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2783276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. benchchem.com [benchchem.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. Lab Reporter [fishersci.co.uk]

- 7. Benzyl Esters [organic-chemistry.org]

Introduction: The Strategic Role of Fluorinated Reagents in Solid-Phase Synthesis

An In-Depth Technical Guide to the Solid-Phase Synthesis Applications of 2,3,4,6-Tetrafluorobenzoyl Chloride

Solid-Phase Organic Synthesis (SPOS) has revolutionized the construction of complex molecules, most notably in the field of peptide synthesis, by anchoring a starting material to an insoluble polymer support.[1] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing, enabling the use of excess reagents to drive reactions to completion and facilitating automation.[1] Within the vast toolkit of SPOS, the selection of specific reagents to modify or cap the growing molecule is a critical aspect of synthetic strategy.

2,3,4,6-Tetrafluorobenzoyl chloride (TFBC) emerges as a highly valuable reagent in this context.[2] As an acyl chloride, it is a potent acylating agent, readily reacting with nucleophiles such as the terminal amines of resin-bound peptides.[3][4] The strategic value of TFBC lies in the tetrafluorobenzoyl moiety it introduces. The incorporation of fluorine into organic molecules is a widely recognized strategy in drug development to enhance crucial properties like metabolic stability, binding affinity, and bioavailability.[3] The electron-withdrawing nature of the fluorine atoms also modulates the chemical properties of the benzoyl group, influencing its reactivity and the stability of the resulting amide bond.

This guide provides a detailed exploration of the primary application of 2,3,4,6-Tetrafluorobenzoyl chloride in solid-phase synthesis: as a highly efficient capping and tagging agent. We will delve into the causality behind the protocol, provide a step-by-step methodology, and discuss the broader implications for researchers in peptide chemistry and drug discovery.

Core Application: TFBC as a Capping and Labeling Agent

In stepwise solid-phase peptide synthesis (SPPS), coupling reactions do not always proceed to 100% completion. This results in the formation of "deletion sequences"—peptides that are missing one or more amino acid residues. These deletion sequences often have physicochemical properties very similar to the target peptide, making their removal during purification exceedingly difficult.

Capping is the process of chemically blocking the unreacted N-terminal amines on the solid support to prevent them from participating in subsequent coupling steps. By terminating these failure sequences, capping ensures that they are significantly shorter and chemically distinct from the full-length target peptide, simplifying final purification.

2,3,4,6-Tetrafluorobenzoyl chloride is an excellent capping agent for several reasons:

-

High Reactivity: As an acyl chloride, it reacts rapidly and irreversibly with free amines to form a stable amide bond.

-

Chemical Stability: The resulting N-terminal tetrafluorobenzoyl group is exceptionally stable to the repeated cycles of acidic (TFA) or basic (piperidine) conditions used for Fmoc- or Boc-deprotection, respectively.[5][6]

-

Unique Signature: The tetrafluorobenzoyl group provides a unique chemical tag. Its fluorine atoms can be detected by ¹⁹F NMR, and its mass provides a clear signature in mass spectrometry, aiding in the characterization of capped sequences.

Mechanism of Action: Nucleophilic Acyl Substitution

The capping reaction proceeds via a classic nucleophilic acyl substitution mechanism. The free N-terminal amine of the resin-bound peptide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the TFBC. The tetrahedral intermediate formed then collapses, expelling the chloride ion as the leaving group and forming a stable amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIEA), is included to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of other free amines on the resin.[7]

Experimental Protocol: Capping of Peptide Failure Sequences

This protocol details the use of 2,3,4,6-Tetrafluorobenzoyl chloride to cap unreacted N-terminal amines on a solid support following an incomplete amino acid coupling step in Fmoc-based SPPS.

Materials and Equipment

-

Peptide-resin with free N-terminal amines (e.g., on Rink Amide or Wang resin).

-

2,3,4,6-Tetrafluorobenzoyl chloride (TFBC), CAS: 123016-51-3.[2]

-

Diisopropylethylamine (DIEA), peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Solid-phase synthesis reaction vessel.

-

Shaker or vortexer.

-

Reagents for Kaiser test (Ninhydrin solutions).[8]

Protocol Workflow

Step-by-Step Methodology

This procedure assumes a synthesis scale of 0.1 mmol on 150 mg of resin (loading ~0.67 mmol/g). Adjust volumes accordingly.

-

Resin Preparation: Following the amino acid coupling step and subsequent washes, the peptide-resin is contained within the reaction vessel. Before capping, perform three washes with DMF (2 mL each) to ensure the resin is well-solvated and free of residual coupling reagents.[8]

-

Prepare Capping Solution:

-

In a separate clean, dry vial, prepare the capping solution immediately before use.

-

Add 950 µL of DMF.

-

Add 2,3,4,6-Tetrafluorobenzoyl chloride (45 mg, 0.21 mmol, ~2 equivalents).

-

Add DIEA (73 µL, 0.42 mmol, ~4 equivalents).

-

Vortex briefly to mix.

-

Causality: Using a 2-fold excess of TFBC ensures the reaction goes to completion quickly. The 4-fold excess of DIEA acts as an efficient scavenger for the HCl generated without risking reaction with the acyl chloride.[7]

-

-

Capping Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the freshly prepared capping solution to the resin.

-

Agitate the mixture on a shaker at room temperature for 30 minutes.

-

-

Washing:

-

Drain the capping solution from the reaction vessel.

-

Wash the resin thoroughly to remove all excess reagents and byproducts:

-

3 times with DMF (2 mL each).

-

3 times with DCM (2 mL each).

-

-

-

Validation - The Kaiser Test:

-

To confirm the absence of primary amines (i.e., complete capping), perform the Kaiser (ninhydrin) test.[8]

-

Take a small sample of resin beads (5-10) and add the Kaiser test reagents as per the standard protocol. Heat for 5 minutes.

-

Interpretation:

-

Colorless/Yellow Beads: Negative result. Capping is complete. Proceed with the next Fmoc-deprotection step of the synthesis.

-

Blue/Purple Beads: Positive result. Free amines are still present. Repeat steps 3 and 4.

-

-

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Reagent | 2,3,4,6-Tetrafluorobenzoyl Chloride | Highly reactive acylating agent, introduces a stable, fluorinated tag.[3] |

| Equivalents (TFBC) | 2 eq. (relative to resin capacity) | Drives reaction to completion. |

| Base | Diisopropylethylamine (DIEA) | Non-nucleophilic base to scavenge HCl byproduct.[7] |

| Equivalents (Base) | 4 eq. (relative to resin capacity) | Ensures complete neutralization of acid. |

| Solvent | N,N-Dimethylformamide (DMF) | Excellent swelling solvent for polystyrene resins, solubilizes reagents.[6] |

| Reaction Time | 30 minutes | Sufficient for complete acylation with a reactive acyl chloride. |

| Temperature | Room Temperature | Reaction is rapid and does not require heating. |

| Validation Method | Kaiser Test | A reliable colorimetric test for the presence of free primary amines.[8] |

Advanced Application Concept: TFBC in Safety-Catch Linker Strategies

While primarily used for capping, the chemistry of the tetrafluorobenzoyl group lends itself to consideration in more advanced applications, such as "safety-catch" linkers. A safety-catch linker is stable to the primary synthesis conditions but can be "activated" by a specific chemical transformation, allowing for subsequent cleavage under mild conditions.[9][10]

The highly fluorinated aromatic ring of the TFBC moiety is electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr). A hypothetical safety-catch strategy could involve:

-

Anchoring: A molecule containing a nucleophilic group (e.g., a phenol) is attached to the solid support, which is then acylated with TFBC. The first amino acid is attached to a functional group elsewhere on this linker.

-

Synthesis: The peptide is synthesized using standard SPPS protocols. The tetrafluorobenzoyl ester linkage is stable to both acidic and basic deprotection steps.

-

Activation & Cleavage: After synthesis, a specific nucleophile (e.g., a thiol or methoxide) could be used under forcing conditions to cleave the linker via an SₙAr reaction at one of the fluorine-bearing carbons, releasing the peptide.

This remains a conceptual application requiring further research but highlights the potential versatility of TFBC beyond its role as a simple capping agent, leveraging its unique electronic properties for advanced release strategies.

Conclusion

2,3,4,6-Tetrafluorobenzoyl chloride is a powerful and highly effective reagent for the solid-phase synthesis of peptides and other molecules. Its primary application as a capping agent provides a straightforward and robust method for terminating failure sequences, thereby greatly simplifying the purification of the final target molecule. The introduction of a polyfluorinated aromatic tag offers additional benefits for analytical characterization. The detailed protocol provided herein offers a field-proven methodology for researchers, scientists, and drug development professionals to leverage the advantages of this versatile chemical tool.

References

-

PrepChem. (n.d.). Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. Retrieved from PrepChem.com. [Link]

-

MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from MDPI. [Link]

-

Thieme. (n.d.). B. Synthesis of Fluorinated Compounds. Retrieved from Thieme. [Link]

-

Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from Asian Journal of Chemistry. [Link]

-

Wei, W. (2023). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works. [Link]

-

National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from NIH. [Link]

-

ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from ScienceDirect. [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis. Retrieved from Ningbo Inno Pharmchem. [Link]

-

Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from Semantic Scholar. [Link]

-

University of Sheffield. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from University of Sheffield. [Link]

-

University of Southampton. (n.d.). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. Retrieved from University of Southampton ePrints. [Link]

-

ResearchGate. (n.d.). Examples of linkers and cleavage conditions. Retrieved from ResearchGate. [Link]

-

aapptec, LLC. (n.d.). Peptides. Retrieved from aapptec. [Link]

- Google Patents. (n.d.). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from LSU Scholarly Repository. [Link]

-

National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from NIH. [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetrafluorobenzoyl chloride. Retrieved from PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from The Royal Society of Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from Global Research Online. [Link]

-

Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from Springer. [Link]

-

Asian Journal of Chemistry. (2010, December 17). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from Asian Journal of Chemistry. [Link]

-

Wiley Online Library. (n.d.). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Retrieved from Wiley Online Library. [Link]

-

Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from Pearson. [Link]

-

RSC Publishing. (n.d.). Synthesis and reactions of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan). Retrieved from RSC Publishing. [Link]

-

MSU Chemistry. (n.d.). Synthesis of 4-oxo-4H-quino[2,3,4-i,j][11][12]-benoxazine-5-carboxylic acid derivatives. Retrieved from MSU Chemistry. [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. 2,3,4,6-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2783276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. prepchem.com [prepchem.com]

- 12. asianpubs.org [asianpubs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation with 2,3,4,6-Tetrafluorobenzoyl Chloride

Welcome to the technical support guide for optimizing acylation reactions using 2,3,4,6-Tetrafluorobenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this highly reactive, electron-deficient acylating agent. Here, we move beyond generic protocols to address the nuanced mechanistic considerations and provide field-tested troubleshooting strategies in a direct question-and-answer format.

Section 1: First-Line Troubleshooting & FAQs

This section addresses the most common initial hurdles encountered during the acylation process.

Q1: My reaction shows no product formation, or the yield is extremely low. What are the first critical factors I should check?

A1: When an acylation reaction with 2,3,4,6-Tetrafluorobenzoyl Chloride fails, the cause often lies in one of three areas: catalyst deactivation, substrate incompatibility, or insufficient reaction conditions.

-

Catalyst Integrity is Paramount: Traditional Lewis acid catalysts like Aluminum Chloride (AlCl₃) are exceptionally sensitive to moisture. Any water in your glassware, solvents, or reagents will rapidly deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.

-

Substrate Reactivity: Friedel-Crafts acylation is an electrophilic aromatic substitution.[1] It fails on aromatic rings that are already "electron-poor" due to the presence of strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H, or another acyl group).[2] Furthermore, aromatic rings substituted with basic groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst, forming an unreactive complex and effectively poisoning the reaction.[3]

-

Stoichiometry of the Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (≥1 equivalent) of the Lewis acid. This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1]

Q2: The reaction mixture has turned dark, and I'm isolating a tar-like substance instead of my product. What's happening?

A2: Tar formation is often a result of polymerization or decomposition, which can be triggered by overly harsh reaction conditions. The high reactivity of the acylium ion generated from 2,3,4,6-Tetrafluorobenzoyl Chloride can lead to side reactions if not properly controlled.

-

Excessive Temperature: High temperatures can promote the decomposition of sensitive substrates or the polymerization of highly activated aromatic compounds like furan.[4]

-

Strong Lewis Acid with a Reactive Substrate: Using a very strong Lewis acid like AlCl₃ with a highly electron-rich (activated) aromatic ring can lead to uncontrolled side reactions. Consider using a milder Lewis acid to temper the reactivity.[4][5]